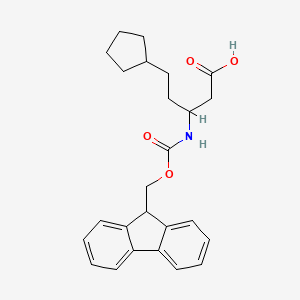

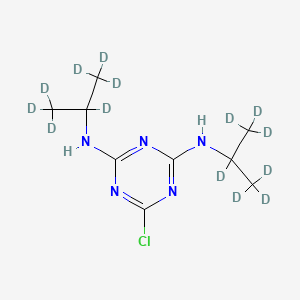

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸は、シクロペンチル基、フルオレニルメトキシカルボニル(Fmoc)保護基、ペンタン酸骨格を特徴とする複雑な有機化合物です。この化合物は、その安定性と化学反応中のアミノ基を保護する能力のために、ペプチド合成でよく使用されます。

準備方法

合成経路と反応条件

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸の合成は、一般的にFmoc基を用いたアミノ酸の保護を伴います。Fmoc基は、アミノ酸とフルオレニルメトキシカルボニルクロリドを炭酸ナトリウムなどの塩基の存在下で反応させることによって導入されます。 反応は、副反応を防ぐために、ジクロロメタンなどの有機溶媒中で低温で行われます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、複数の反応を同時に処理できる自動ペプチド合成装置の使用が含まれ、高収率と純度が保証されます。 最終生成物を精製するために、高速液体クロマトグラフィー(HPLC)の使用が一般的です .

化学反応の分析

反応の種類

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: パラジウム触媒を用いた水素ガス。

置換: ジメチルホルムアミド(DMF)中のピペリジン。

生成される主な生成物

酸化: カルボン酸とケトン。

還元: アルコールとアミン。

置換: 脱保護アミノ酸.

科学研究への応用

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸は、特に次の分野において、科学研究で広く使用されています。

化学: ペプチド合成におけるビルディングブロックとして。

生物学: タンパク質-タンパク質相互作用の研究において。

医学: ペプチドベースの薬剤の開発のために。

科学的研究の応用

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions.

Medicine: For the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications.

作用機序

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸の作用機序は、ペプチド合成中のアミノ基の保護を伴います。Fmoc基は、アミノ基を一時的にブロックすることで、不要な副反応を防ぎます。これにより、ペプチド結合の選択的な形成が可能になります。 Fmoc基は、穏やかな塩基性条件下で除去でき、さらなる反応のために遊離アミノ基を明らかにすることができます .

類似の化合物との比較

類似の化合物

- (S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-4-メトキシブタン酸

- Fmoc-D-Cit-OH

- ペンタン酸、4- [ [ (9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]-5-オキソ-5- [ (トリフェニルメチル)アミノ]-, (4R)-

独自性

5-シクロペンチル-3-(9H-フルオレン-9-イルメトキシカルボニルアミノ)ペンタン酸は、シクロペンチル基により、他のFmoc保護アミノ酸と比較して、追加的な立体障害と安定性を備えていることが特徴です。 これは、安定性が重要な複雑なペプチドの合成に特に有用です .

類似化合物との比較

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- Fmoc-D-Cit-OH

- Pentanoic acid, 4- [ [ (9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxo-5- [ (triphenylmethyl)amino]-, (4R)-

Uniqueness

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to its cyclopentyl group, which provides additional steric hindrance and stability compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides where stability is crucial .

特性

分子式 |

C25H29NO4 |

|---|---|

分子量 |

407.5 g/mol |

IUPAC名 |

5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28) |

InChIキー |

XJEBUTOPOMCRLQ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)